![molecular formula C15H17F3N2O B3837508 2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Overview
Description
Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It’s often considered as a “privileged scaffold” within the drug discovery arena . The trifluoroacetyl group is a type of acyl group that is often used in organic synthesis.
Synthesis Analysis
One of the methods reported for the synthesis of trifluoroacetyl indole is by the reaction of indole with trifluoroacetic anhydride . A one-pot, three-component protocol for the synthesis of trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. An additional trifluoroacetyl group would add a carbonyl (C=O) and a trifluoromethyl (CF3) group to the molecule .Chemical Reactions Analysis
Indole is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . The trifluoroacetyl group can also participate in various reactions, particularly those involving the carbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, indole is a crystalline colorless compound with a specific odor .Scientific Research Applications
X-ray Crystallography
This compound has been analyzed through X-ray diffraction to determine its crystal and molecular structures. The study by Rybakov et al. (2011) investigated the structures of related compounds, emphasizing the importance of such analysis in understanding the physicochemical properties of these substances (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Synthesis for Medical Imaging
The synthesis of a tritium-labelled version of this compound has been described, which is significant for medical imaging applications. Marko et al. (1989) detailed the synthesis process, highlighting its potential use in developing radiopharmaceuticals (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).
Pharmacological Potential
Ivanov, Afanas'ev, and Bachurin (2001) explored the pharmacological activities of derivatives, including their potential as calcium-antagonists. This highlights the compound's relevance in developing drugs with various therapeutic applications (Ivanov, Afanas'ev, & Bachurin, 2001).
Central Nervous System Activities
Nagai et al. (1979) synthesized derivatives and examined their effects on the central nervous system. The study underscores the potential of these compounds in developing neuropharmaceuticals (Nagai, Irie, Masuda, Oka, & Uno, 1979).
Molecular Structure Analysis
Mphahlele (2018) conducted a study focusing on the crystal structure and hydrogen bonding of related compounds. This research is crucial for understanding the molecular interactions and stability of such compounds (Mphahlele, 2018).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-9-3-4-12-10(7-9)11-8-19(2)6-5-13(11)20(12)14(21)15(16,17)18/h3-4,7,11,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDWQICSAAFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B3837427.png)
![N-{[2-(ethylthio)-5-pyrimidinyl]methyl}-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B3837435.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3837436.png)
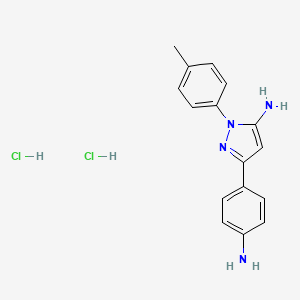
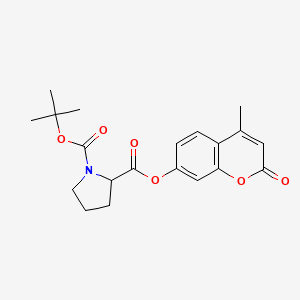

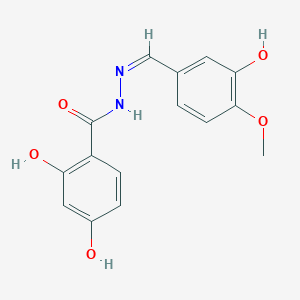
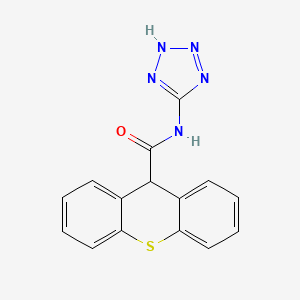

![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)
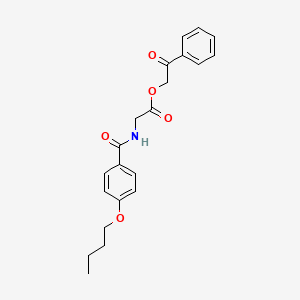
![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)